molecular formula C11H21NSe B14744064 Decyl selenocyanate CAS No. 5349-32-6

Decyl selenocyanate

Cat. No.: B14744064
CAS No.: 5349-32-6
M. Wt: 246.26 g/mol
InChI Key: XQCRBVVYFOEVHW-UHFFFAOYSA-N
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Description

Decyl selenocyanate (CAS 5349-32-6) is an organic selenocyanate compound with the molecular formula C11H21NSe and a molecular weight of 246.25 g/mol. Its structure consists of a decyl alkyl chain connected to a selenocyanate functional group (-SeCN). This compound is part of a class of organoselenium chemicals recognized for their significant reactivity and potential in various research applications . Organic selenocyanates, including this compound, are of high interest in antimicrobial research. Studies on related aromatic and aliphatic selenocyanates have demonstrated a pronounced cytotoxic activity against a range of bacteria, including Escherichia coli and Micrococcus luteus , and fungi such as Alternaria brassicicola and Botrytis cinerea . Notably, some selenocyanates exhibit this antimicrobial activity even via the gas phase, suggesting a unique mode of action not seen with their sulfur-based thiocyanate analogues . This makes them valuable tools for probing novel antimicrobial mechanisms. In biochemical research, selenocyanates are investigated as precursors for more active species. For instance, they can be hydrolyzed to generate selenolate anions, which are potent pharmacophores capable of coordinating to zinc in the active sites of enzymes such as histone deacetylases (HDACs) . This mechanism positions selenocyanates as useful mechanism-based probes in enzymology and cancer research . The compound serves as a versatile synthetic intermediate; the selenocyanate group can be readily reduced to form diselenides or converted into other organoselenium functionalities, enabling the synthesis of a diverse array of complex molecules for structure-activity relationship studies . Applications: • Antimicrobial and antifungal mechanism studies • Biochemical probe for enzyme inhibition research (e.g., HDACs) • Versatile precursor in the synthesis of diselenides and other organoselenium compounds This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

5349-32-6

Molecular Formula

C11H21NSe

Molecular Weight

246.26 g/mol

IUPAC Name

decyl selenocyanate

InChI

InChI=1S/C11H21NSe/c1-2-3-4-5-6-7-8-9-10-13-11-12/h2-10H2,1H3

InChI Key

XQCRBVVYFOEVHW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC[Se]C#N

Origin of Product

United States

Preparation Methods

Standard Protocol

A mixture of KSeCN and 1-bromodecane in a 1:1 molar ratio is dissolved in dimethylformamide (DMF) and stirred at 60°C for 16 hours. Post-reaction, the mixture is hydrolyzed and extracted with dichloromethane (DCM). Evaporation of the organic layer yields this compound as a pale-yellow liquid. Key spectral data include:

  • ¹H NMR (400 MHz, CDCl₃): δ 0.8 (t, 3H), 1.2 (m, 12H), 1.37 (q, 2H), 1.8 (q, 2H), 3.0 (t, 2H).
  • ¹³C NMR (CDCl₃): δ 102.1 (CN), 23.1, 29.3–32.3 (alkyl chain).
  • ⁷⁷Se NMR (CDCl₃): δ 206.8.

Alternative Room-Temperature Synthesis

A modified approach under milder conditions involves stirring KSeCN and 1-bromodecane in DMF at room temperature under a nitrogen atmosphere for 12 hours. This method achieves comparable yields (close to quantitative) without thermal activation, making it suitable for heat-sensitive substrates. Post-reaction workup follows similar extraction and purification steps.

Reaction Optimization and Parameter Analysis

Solvent Effects

DMF is the solvent of choice due to its high polarity and ability to stabilize ionic intermediates. Substituting DMF with acetonitrile or tetrahydrofuran (THF) reduces reaction efficiency, as evidenced by incomplete conversion in non-polar solvents.

Temperature and Time Dependence

  • Thermal Activation (60°C): Ensures complete conversion within 16 hours, minimizing side reactions such as diselenide formation.
  • Ambient Conditions (25°C): Requires extended reaction times (24–48 hours) but avoids thermal degradation.

Analytical Characterization and Validation

Spectroscopic Data

The structural integrity of this compound is confirmed through multinuclear NMR spectroscopy (Table 1).

Table 1: NMR Data for this compound

Nucleus Chemical Shift (δ, ppm) Multiplicity
¹H 0.8 (t), 1.2 (m), 1.37 (q), 1.8 (q), 3.0 (t) Triplet, multiplet, quartet
¹³C 102.1 (CN), 23.1–32.3 Carbonyl, alkyl
⁷⁷Se 206.8 Singlet

Purity Assessment

Column chromatography (silica gel, hexane/DCM) achieves >95% purity, as verified by thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS).

Comparative Analysis of Synthetic Methods

Table 2: Method Comparison

Parameter Thermal Method Ambient Method
Temperature 60°C 25°C
Time 16 hours 12–24 hours
Yield Quantitative 65–85%
Byproducts Minimal Trace diselenides
Scalability Industrial Laboratory-scale

Chemical Reactions Analysis

Reduction to Didecyldiselenide

Decyl selenocyanate undergoes reduction with sodium borohydride (NaBH₄) in ethanol at room temperature, forming didecyldiselenide (C₂₀H₄₂Se₂) :

Reaction Mechanism

  • Reduction: NaBH₄ converts -SeCN to -Se⁻.

  • Dimerization: Two selenolates (C₁₀H₂₁Se⁻) couple to form the diselenide.

Reaction Conditions

ReagentSolventTemperatureTimeProduct
C₁₀H₂₁SeCN + NaBH₄EtOHRT2 hC₂₀H₄₂Se₂ (86% yield)

Characterization Data for C₂₀H₄₂Se₂

  • ¹H NMR (CDCl₃): δ 0.88 (t, 6H), 1.3 (m, 24H), 1.72 (q, 4H), 2.91 (t, 4H) .

  • ⁷⁷Se NMR (CDCl₃): δ 305.5 .

Chemoselective Reduction Pathways

The reactivity of this compound with hydrides is highly dependent on stoichiometry :

HydrideEquivalentsProduct
NaBH₄1.25C₁₀H₂₁Se⁻ (selenolate)
NaBH₄0.25C₂₀H₄₂Se₂ (diselenide)
LiHBEt₃1.0C₂₀H₄₂Se₂ (diselenide)

This chemoselectivity arises from intermediate selenol (C₁₀H₂₁SeH) formation, which reacts with unreacted selenocyanate to form diselenides .

Role in Radical Reactions

This compound participates in radical-based transformations under photoredox conditions, though specific studies on its ambident reactivity (Se vs. CN) remain limited. Analogous selenocyanates undergo:

  • Thiocyanate-group transfer in radical addition-cyclization cascades .

  • Isomerization to isoselenocyanates under oxidative conditions .

Scientific Research Applications

Decyl selenocyanate has several applications in scientific research:

Mechanism of Action

The mechanism of action of decyl selenocyanate involves its ability to modulate redox processes within cells. It can affect DNA binding, gene expression, and the activity of enzymes such as cyclo-oxygenase-2 (COX-2). These actions contribute to its potential anticancer and chemopreventive effects .

Comparison with Similar Compounds

Comparison with Similar Organoselenocyanates

Structural and Functional Differences

  • Alkyl vs. Aromatic Groups: Decyl selenocyanate features a long alkyl chain, which may increase lipophilicity and membrane permeability compared to shorter-chain (e.g., methyl selenocyanate) or aromatic (e.g., benzyl selenocyanate, p-XSC) derivatives. However, excessive lipophilicity could reduce bioavailability or increase toxicity . Benzyl selenocyanate (C₆H₅CH₂SeCN) and p-XSC (C₆H₄(CH₂SeCN)₂) contain aromatic rings, which enhance stability and enable π-π interactions with cellular targets like tubulin or DNA .

Chemopreventive and Anticancer Efficacy

Table 1: Key Metrics of Selected Organoselenocyanates
Compound Chemopreventive Index (MTD/ED₅₀) IC₅₀ (Cancer Cell Lines) Key Mechanisms of Action Toxicity Profile
This compound Not reported Not reported Hypothesized: ROS scavenging, redox modulation Data lacking
p-XSC 4.0 In vivo tumor reduction Inhibits COX-2, NF-κB; reduces DNA adducts Low toxicity at ED₅₀
Benzyl selenocyanate 2.5 1.5 µM (MCF-7 breast cancer) Inhibits tubulin polymerization, Akt signaling Moderate toxicity
Methyl selenocyanate 2.0 In vivo papilloma reduction Reduces ROS, enhances serum ALT/AST Higher toxicity than p-XSC
Potassium selenocyanate 1.3 Broad-spectrum antimicrobial Selenium donor for glutathione peroxidase High toxicity at low doses
Key Findings:
  • p-XSC exhibits the highest chemopreventive index (4.0), indicating superior tolerability and efficacy in suppressing mammary tumors in vivo .
  • Benzyl selenocyanate derivatives demonstrate potent cytotoxicity (IC₅₀ = 1.5 µM) via tubulin inhibition, outperforming many conventional chemotherapeutics .
  • Methyl selenocyanate shows moderate activity but higher toxicity, limiting its therapeutic window .

Mechanisms of Action

  • Redox Modulation: Organoselenocyanates disrupt cancer cell redox balance by generating reactive oxygen species (ROS) or acting as antioxidants, depending on concentration and cellular context .
  • Enzyme Inhibition: p-XSC downregulates COX-2 and NF-κB, critical pathways in inflammation-driven carcinogenesis .
  • Cytoskeletal Disruption: Benzyl selenocyanate derivatives inhibit tubulin polymerization, blocking mitosis in cancer cells .

Toxicity and Bioavailability

  • Potassium selenocyanate and methyl selenocyanate have narrow therapeutic indices due to rapid selenium release, increasing the risk of selenosis .
  • This compound: The long alkyl chain may improve tissue retention but could also enhance lipid peroxidation or organ accumulation, necessitating further toxicity studies.

Q & A

Q. What are the established synthetic routes for decyl selenocyanate, and how do reaction conditions influence yield and purity?

this compound is synthesized via nucleophilic substitution, where decyl halides react with potassium selenocyanate (KSeCN). Microwave-assisted methods (e.g., 20 W, 100°C in acetonitrile) can reduce reaction times from hours to minutes while maintaining yields (~75%) . Solvent choice (polar aprotic vs. non-polar), temperature, and stoichiometric ratios of KSeCN to decyl halide are critical for minimizing byproducts like diselenides. Purification often involves silica gel chromatography after quenching excess KSeCN with benzyl bromide .

Q. How do spectroscopic techniques (NMR, FTIR) confirm the structural integrity of this compound?

  • ¹H/¹³C NMR : Peaks for the alkyl chain (δ 0.8–1.6 ppm for CH₃ and CH₂ groups) and the SeCN group (no direct proton signal; inferred via adjacent carbon shifts).
  • FTIR : A sharp peak at ~2,100 cm⁻¹ confirms the -SeCN stretching vibration .
  • Mass Spectrometry : Molecular ion peaks at m/z 287 (C₁₁H₂₁SeN) validate molecular weight. Cross-referencing with synthetic intermediates (e.g., decyl tosylate) ensures purity .

Q. What are the primary mechanisms of selenium release from this compound in biological systems?

this compound undergoes enzymatic hydrolysis via glutathione peroxidase or thioredoxin reductase, releasing selenide (H₂Se), which is incorporated into selenoproteins. The alkyl chain facilitates cellular uptake, while the SeCN group acts as a "slow-release" selenium source, modulating redox pathways like PI3K/Akt and Nrf2/Keap1 .

Advanced Research Questions

Q. How can computational modeling optimize this compound’s reactivity for targeted drug delivery?

Density Functional Theory (DFT) calculations predict electrophilic susceptibility at the selenium atom, enabling rational design of prodrugs. Molecular docking studies with Akt kinase (PDB: 1UNQ) reveal binding affinities (-9.2 kcal/mol) for the SeCN group, suggesting potential as a PI3K/Akt inhibitor. Adjusting alkyl chain length (C8 vs. C10) can fine-tune lipophilicity (logP: 3.2 vs. 4.1) and membrane permeability .

Q. What experimental strategies resolve contradictions in this compound’s environmental persistence vs. bioremediation potential?

Conflicting data arise from speciation-dependent behavior:

  • Persistence : Selenocyanate (SeCN⁻) resists oxidation in anoxic waters (t₁/₂ > 30 days) .
  • Removal : Mg-Fe-LDH adsorbents achieve only 40% SeCN⁻ uptake (vs. 85% for SeO₃²⁻) due to weaker electrostatic interactions .
    Experimental solutions:
    • Use X-ray absorption spectroscopy (XAS) to track SeCN⁻ transformation pathways in algal systems (Chlorella vulgaris releases 22% absorbed SeCN⁻) .
    • Apply Response Surface Methodology (RSM) to optimize adsorption variables (pH, competing ions) .

Q. How do in vivo models validate this compound’s antitumor efficacy while addressing pharmacokinetic limitations?

In murine melanoma xenografts, this compound (50 mg/kg/day, oral) reduces tumor volume by 60% via Akt pathway inhibition. Challenges include:

  • Bioavailability : Low aqueous solubility (0.8 mg/mL) necessitates nanoemulsion formulations (e.g., Tween-80/PEG).
  • Toxicity : Elevated hepatic glutathione (GSH) depletion at >100 mg/kg requires dose-response studies .

Key Research Gaps

  • Mechanistic Clarity : Role of SeCN⁻ in epigenetic regulation (e.g., DNA methylation) remains unexplored.
  • Environmental Fate : Long-term ecotoxicology data for aquatic systems are lacking.
  • Formulation Science : Nano-delivery systems to enhance bioavailability require innovation.

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